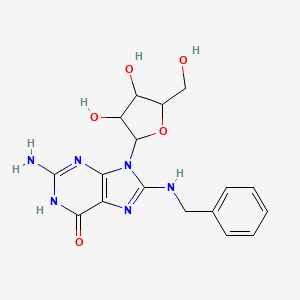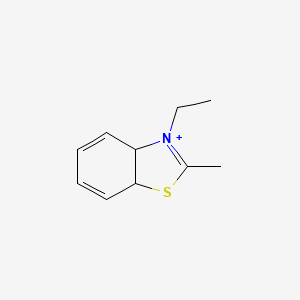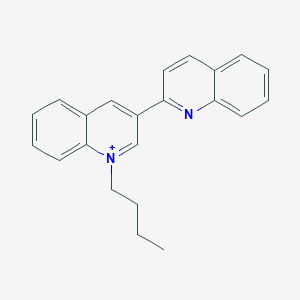
2-amino-8-(benzylamino)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-8-(BENZYLAMINO)-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-1H-PURIN-6-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a purine base structure, which is a key component in many biological molecules, including DNA and RNA. Its unique structure, which includes both amino and hydroxyl groups, allows it to participate in a variety of chemical reactions and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-8-(BENZYLAMINO)-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-1H-PURIN-6-ONE typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the purine base: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylamino group: This step usually involves a nucleophilic substitution reaction where a benzylamine is introduced to the purine base.
Addition of the oxolan ring: This step involves the formation of the oxolan ring through a series of condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways would be essential to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-AMINO-8-(BENZYLAMINO)-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-1H-PURIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield various amines.
Wissenschaftliche Forschungsanwendungen
2-AMINO-8-(BENZYLAMINO)-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-1H-PURIN-6-ONE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-AMINO-8-(BENZYLAMINO)-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-1H-PURIN-6-ONE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and thereby influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base structure.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the purine ring.
Inosine: A nucleoside that is structurally similar but has different biological functions.
Uniqueness
What sets 2-AMINO-8-(BENZYLAMINO)-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-1H-PURIN-6-ONE apart is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
69364-53-0 |
|---|---|
Molekularformel |
C17H20N6O5 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2-amino-8-(benzylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C17H20N6O5/c18-16-21-13-10(14(27)22-16)20-17(19-6-8-4-2-1-3-5-8)23(13)15-12(26)11(25)9(7-24)28-15/h1-5,9,11-12,15,24-26H,6-7H2,(H,19,20)(H3,18,21,22,27) |
InChI-Schlüssel |
NFPWPUKNJIRZPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12472661.png)
![N-[4-(4-tert-butylphenoxy)phenyl]-2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carboxamide](/img/structure/B12472667.png)

![4-({N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B12472674.png)

![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B12472682.png)
![N~2~-(3-chlorobenzyl)-N-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12472689.png)
![N~2~-methyl-N-(4-phenylbutan-2-yl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B12472693.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12472696.png)
![2-(4-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12472704.png)


![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472725.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B12472730.png)
